molecular formula C14H14BrNOS B7892212 N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

Cat. No.: B7892212
M. Wt: 324.24 g/mol
InChI Key: CVSTVFWCCOGXDV-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is a thiophene-based acetamide derivative characterized by a brominated thiophene ring linked to a methylphenylacetamide scaffold. Thiophene derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and antimycobacterial properties .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)6-14(17)16-8-13-7-12(15)9-18-13/h2-5,7,9H,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSTVFWCCOGXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.

    Formation of the Intermediate: The 4-bromothiophene is then reacted with a suitable aldehyde or ketone to form the corresponding bromothiophenylmethyl intermediate.

    Amidation: The intermediate is then subjected to amidation with 2-(4-methylphenyl)acetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The bromothiophene moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiophene derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: The compound can be used to study the biological activity of thiophene derivatives and their interactions with biological targets.

    Material Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Chemical Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety can enhance the compound’s binding affinity and selectivity towards these targets, while the acetamide group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with several acetamide derivatives (Table 1):

Compound Name Key Substituents Notable Features Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl, thiophen-2-yl Antimycobacterial activity; sulfur-mediated interactions
N-(4-Methylphenyl)-2-(4-oxopyrrolo[...] Pyrroloquinoxaline, methylphenyl Enhanced hydrogen bonding via pyridinyl groups
2-[(4-Bromophenyl)sulfinyl]-N-[...]acetamide Bromophenyl sulfinyl, thiazole Sulfinyl group improves metabolic stability
N-(4-Methylphenyl)methyl]-2-[[...]acetamide Benzothiolopyrimidine, morpholinylpropyl Extended π-system for target binding

Key Observations :

  • Thiophene vs. Pyridinyl/Pyrimidinyl Systems : Thiophene-based analogues (e.g., ) often exhibit stronger antimycobacterial activity compared to pyridinyl derivatives (e.g., ), likely due to sulfur’s electronegativity and lipophilicity.

Key Findings :

  • The target compound’s bromothiophene moiety correlates with higher antimycobacterial activity compared to fluorinated or methylated thiophenes (e.g., 5.797 vs. 5.58) .

Physicochemical and Crystallographic Properties

Bond length variations in the acetamide region influence molecular stability (Table 3):

Compound Name C1–C2 (Å) N1–C2 (Å) C6–Br (Å) Reference
N-[(4-Bromothiophen-2-yl)methyl]-[...] 1.501 1.347 1.891
N-(4-Chloro-1,3-benzothiazol-2-yl)[...] 1.534 1.300 N/A
N-(3-Chloro-4-fluorophenyl)-[...] 1.447 1.401 N/A

Implications :

  • Shorter C1–C2 and N1–C2 bonds in the target compound (1.501 Å, 1.347 Å) suggest greater conjugation and stability compared to chlorinated or fluorinated derivatives .
  • Bromophenyl bond lengths (C6–Br: 1.891 Å) align with typical values, indicating minimal steric distortion .

Q & A

Q. What are the standard protocols for synthesizing N-[(4-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide, and how can structural purity be ensured?

Methodological Answer:

  • Synthesis Protocol : A common approach involves amidation reactions. For analogous acetamides, substrates like 4-bromothiophene-2-carbaldehyde and 2-(4-methylphenyl)acetic acid are condensed using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane under nitrogen (#user-content-evidence-1). Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Purity Verification : Structural confirmation requires NMR (e.g., ¹H and ¹³C for thiophene protons at δ 7.2–7.5 ppm and acetamide carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks. IR spectroscopy can confirm the amide C=O stretch (~1650 cm⁻¹) (#user-content-evidence-1)(#user-content-evidence-6).

Q. How can researchers confirm the regioselectivity of bromine substitution in the thiophene ring during synthesis?

Methodological Answer:

  • Analytical Techniques : X-ray crystallography (for single crystals) resolves the 4-bromo substitution pattern by analyzing bond angles and electron density maps (#user-content-evidence-4). For non-crystalline samples, NOESY NMR can detect spatial proximity between the bromine-bearing thiophene proton and the methylene group of the acetamide moiety (#user-content-evidence-1).
  • Control Experiments : Compare reaction outcomes using alternative brominating agents (e.g., NBS vs. Br₂) to assess selectivity under varying conditions (#user-content-evidence-6).

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and identify energy barriers for competing pathways (e.g., bromination at 4- vs. 5-position of thiophene). Solvent effects (PCM model) and catalyst interactions (e.g., Pd-based systems) can be simulated to predict optimal conditions (#user-content-evidence-5)(#user-content-evidence-15).
  • Experimental Validation : Correlate computational predictions with empirical data. For example, if DFT suggests higher selectivity in DMF, test reactions in DMF vs. THF and analyze yields via HPLC (#user-content-evidence-15).

Q. What strategies resolve contradictions in reported crystallographic data for brominated acetamide derivatives?

Methodological Answer:

  • Data Reconciliation : Cross-validate unit cell parameters (e.g., monoclinic vs. orthorhombic systems) using databases like Cambridge Structural Database (CSD). For example, compare torsion angles of the bromothiophene-acetamide linkage in related structures (#user-content-evidence-4)(#user-content-evidence-10).
  • Advanced Diffraction : Employ synchrotron radiation for high-resolution data collection to resolve ambiguities in electron density maps, particularly for disordered bromine atoms (#user-content-evidence-10).

Q. How can researchers mitigate safety risks associated with handling brominated intermediates during synthesis?

Methodological Answer:

  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling brominated reagents. Monitor air quality with real-time sensors for volatile byproducts (e.g., HBr gas) (#user-content-evidence-2)(#user-content-evidence-17).
  • Waste Management : Neutralize brominated waste with 10% sodium thiosulfate before disposal to prevent environmental contamination (#user-content-evidence-17).

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